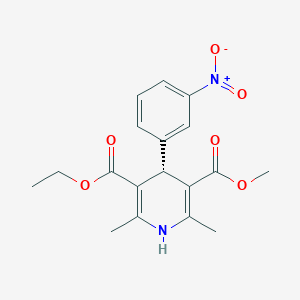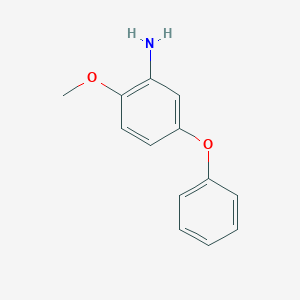![molecular formula C11H13NO3 B045574 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide CAS No. 56715-12-9](/img/structure/B45574.png)
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide
概要
説明
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is known for its applications in pharmaceutical testing and research.
準備方法
The synthesis of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-hydroxyacetophenone with epichlorohydrin to form 4-(2,3-epoxypropoxy)acetophenone. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
化学反応の分析
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
科学的研究の応用
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development and testing of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets. The epoxide group in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in various biological effects. The exact pathways and targets involved are still under investigation .
類似化合物との比較
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide can be compared with other similar compounds, such as:
2-[4-[[(2RS)-oxiran-2-yl]methoxy]phenyl]acetamide: This compound has a racemic mixture of the epoxide group, whereas this compound has a specific stereochemistry.
4-(2,3-epoxypropoxy)acetophenone: An intermediate in the synthesis of the target compound, it lacks the acetamide group.
特性
IUPAC Name |
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGKXLVYZZXFTN-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

![N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide](/img/structure/B45508.png)








